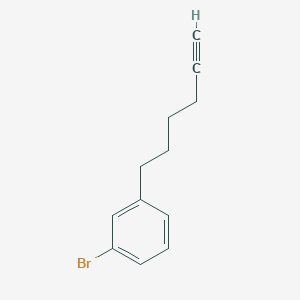![molecular formula C25H21NO5 B3006014 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923186-71-4](/img/structure/B3006014.png)
3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide" is a chemically synthesized molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides starts with a non-steroidal anti-inflammatory drug and proceeds through a series of reactions to yield the final product . Similarly, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involves condensation reactions and the use of phosphoro dichloridates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using these methods, providing detailed information about the crystal system and lattice constants . Such structural analyses are crucial for understanding the physical and chemical properties of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. The reactivity of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal with different nucleophiles was investigated, leading to the formation of novel enamines, enaminones, and benzofuran derivatives . These findings suggest that the compound "3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide" could also exhibit interesting reactivity with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, can be influenced by their molecular structure. For instance, the poor water solubility of a small molecule HIF-1 pathway inhibitor necessitated its delivery in a formulation, highlighting the importance of chemical modifications to optimize pharmacological properties . The antioxidant properties of benzamide derivatives can also be determined using assays like the DPPH free radical scavenging test .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been dedicated to synthesizing and characterizing compounds with structures similar to 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, exploring various synthetic routes and modifications to understand their chemical behaviors and potential as intermediates for further chemical reactions. For example, the synthesis of coumarin derivatives containing pyrazole and indenone rings has been reported, showcasing potential antioxidant and antihyperglycemic agents (Kenchappa et al., 2017). Similarly, efforts to synthesize derivatives integrating chromen and benzamide moieties, aiming at enhanced biological activities, highlight the versatile chemistry surrounding these compounds (Nimbalkar et al., 2018).
Antimicrobial and Anti-inflammatory Applications
The synthesized derivatives of compounds related to 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide have been explored for their antimicrobial and anti-inflammatory potential. Research indicates that certain modifications to the chromen and benzamide structure can result in compounds with significant biological activity, providing a path for the development of new therapeutic agents. Notably, the development of compounds based on coumarin-pyrazole hybrids demonstrated promising antibacterial and anti-inflammatory activities, suggesting potential applications in treating infections and inflammation-related conditions (Chavan & Hosamani, 2018).
Catalysis and Green Chemistry
The compound's framework has inspired research into catalysts and green chemistry applications, aiming to develop more environmentally friendly and efficient synthetic methods. Studies involving the Knoevenagel condensation highlight the pursuit of green synthesis approaches, leveraging the compound's reactivity to create valuable derivatives in a more sustainable manner (Shelke et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-4-6-16(7-5-15)24-14-22(27)21-12-18(8-9-23(21)31-24)26-25(28)17-10-19(29-2)13-20(11-17)30-3/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTZPGVIABDQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)
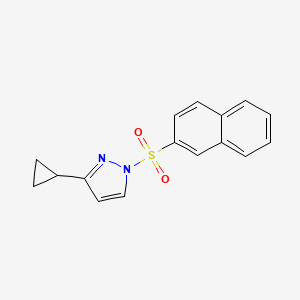
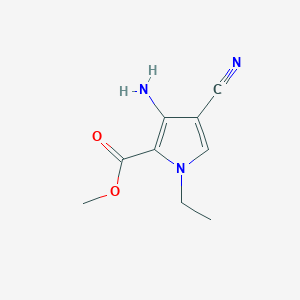

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)
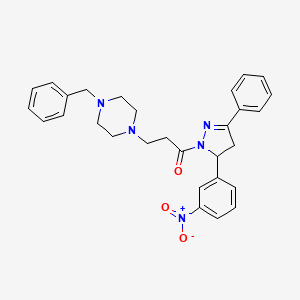

![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)
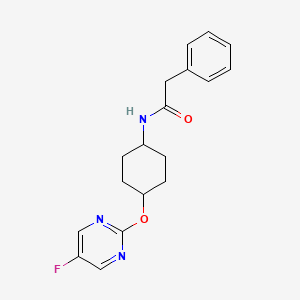
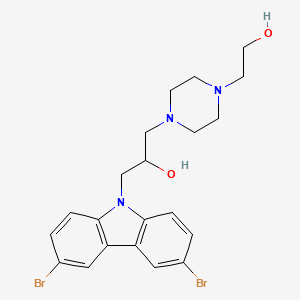
![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)
![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)
